
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is a peptide compound composed of multiple amino acids, including glycine, serine, and alanine. This compound is characterized by its unique sequence and structure, which contribute to its specific chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to peptide bond cleavage.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Cleavage of disulfide bonds, resulting in free thiol groups.
Substitution: Cleavage of peptide bonds, leading to smaller peptide fragments.
Applications De Recherche Scientifique
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations
Mécanisme D'action
The mechanism of action of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or influence cell signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar structural features but fewer amino acids.
Glycyl-L-alanine: Another dipeptide with glycine and alanine residues.
Alanyl-L-serine: A dipeptide containing alanine and serine residues
Uniqueness
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer peptide chain and the presence of multiple glycine residues differentiate it from simpler dipeptides, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
405140-71-8 |
|---|---|
Formule moléculaire |
C15H26N6O9 |
Poids moléculaire |
434.40 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H26N6O9/c1-7(13(27)21-9(6-23)15(29)30)19-12(26)4-17-11(25)3-18-14(28)8(5-22)20-10(24)2-16/h7-9,22-23H,2-6,16H2,1H3,(H,17,25)(H,18,28)(H,19,26)(H,20,24)(H,21,27)(H,29,30)/t7-,8-,9-/m0/s1 |
Clé InChI |
IVKPUWORSKJFKE-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
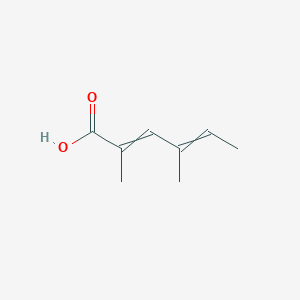
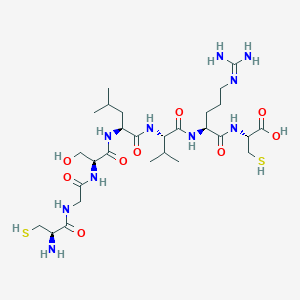
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
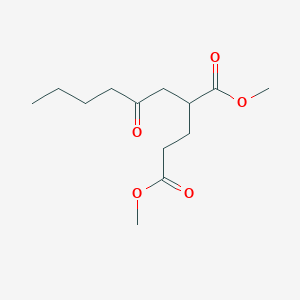
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
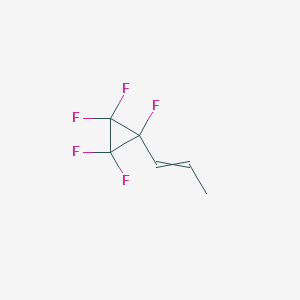
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
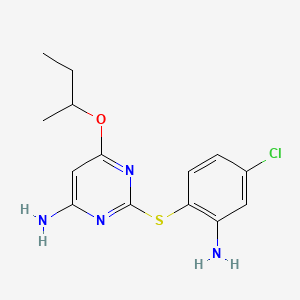
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
